molecular formula C10H12Cl2N4 B15320996 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride

5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride

Cat. No.: B15320996
M. Wt: 259.13 g/mol
InChI Key: OEGZOJPPOFCICG-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a piperazine ring at position 2, and a nitrile group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine-containing compounds are widely studied for their biological activity, particularly in central nervous system (CNS) and antimicrobial therapeutics .

For example, halogen displacement on pyridine rings using piperazine under basic conditions (e.g., potassium carbonate in acetone) is a common strategy, as seen in the preparation of structurally related pyridazinones .

Properties

Molecular Formula

C10H12Cl2N4

Molecular Weight

259.13 g/mol

IUPAC Name

5-chloro-2-piperazin-1-ylpyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C10H11ClN4.ClH/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15;/h5,7,13H,1-4H2;1H

InChI Key

OEGZOJPPOFCICG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Cl)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride typically involves multiple steps, starting with the formation of the pyridine ring One common method includes the reaction of 2-chloropyridine with piperazine under specific conditions to introduce the piperazine group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process must be carefully controlled to ensure the purity and yield of the final product. Safety measures are also critical due to the potential hazards associated with the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets suggests it could be developed into therapeutic agents for various diseases.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the positions of its substituents and the pyridine core. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Pharmacological Relevance
5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrile hydrochloride Pyridine - Cl (C5)
- Piperazine (C2)
- CN (C3)
Potential CNS/modulator due to piperazine and nitrile groups
5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile (Enamine Ltd.) Pyridine - Piperazinylmethyl (C5)
- CN (C3)
Altered steric effects; reduced Cl-related lipophilicity
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (Cetirizine intermediate) Piperazine - Bulky diphenylmethyl group
- Ethanol side chain
Antihistamine (e.g., cetirizine)
2-3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride Triazolopyridine - Chloro-ethylphenyl group
- Triazole ring
Antipsychotic/antidepressant candidate

Key Differentiators

Substituent Positioning: The chlorine atom at pyridine-C5 in the target compound may enhance electron-withdrawing effects, influencing reactivity and binding affinity compared to non-halogenated analogues like Enamine’s 5-[(piperazin-1-yl)methyl]pyridine-3-carbonitrile . Piperazine at C2 vs.

Functional Groups :

  • The nitrile group at C3 may confer metabolic stability compared to ester or amide-containing analogues (e.g., cetirizine intermediates) .
  • Hydrochloride salt : Improves aqueous solubility relative to freebase forms, a common feature in pharmaceuticals (e.g., cetirizine HCl) .

Biological Activity :

  • Piperazine derivatives often target serotonin or dopamine receptors. The pyridine-carbonitrile scaffold in the target compound may favor kinase inhibition or antimicrobial activity, unlike bulkier analogues (e.g., triazolopyridines) used in CNS disorders .

Research Findings and Limitations

  • However, optimizing regioselectivity for C2 piperazine substitution remains a challenge .
  • Solubility and Bioavailability : Hydrochloride salts (as in the target compound and cetirizine derivatives) are preferred for oral formulations due to enhanced dissolution .
  • Lack of Direct Data : While structural comparisons are feasible, specific pharmacological data (e.g., IC50, LogP) for the target compound are absent in the provided evidence, necessitating further experimental validation.

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